molecular formula C9H11NO2 B555342 (S)-2-(Methylamino)-2-phenylacetic acid CAS No. 2611-88-3

(S)-2-(Methylamino)-2-phenylacetic acid

Cat. No. B555342
CAS RN: 2611-88-3
M. Wt: 165,19 g/mole
InChI Key: HGIPIEYZJPULIQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-(Methylamino)-2-phenylacetic acid” is a compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH), which are common functional groups in amino acids. The “S” denotes the stereochemistry of the molecule, indicating it’s an enantiomer in the ‘S’ configuration .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule. This typically involves techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amino group might participate in reactions like amide formation, while the carboxylic acid group might be involved in esterification or other acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid and amino groups .

Scientific Research Applications

Active Pharmaceutical Ingredients (APIs)

Amino acids like “(S)-2-(Methylamino)-2-phenylacetic acid” can be used in the synthesis and manufacture of pharmaceutical products. They can be used as starting materials for various drugs and are also used in infusion solutions, in addition to tablet and granulated forms .

Medical Foods / Medical Nutrition

These amino acids can be used in medical foods for malnourished patients and elderly people with lower digestive capabilities. They provide a concentrated, specific, and efficient intake of required nutrient components .

Dietary Supplement / Health Foods / Functional Foods & Beverages

“(S)-2-(Methylamino)-2-phenylacetic acid” can be used for compensating amino acid deficiencies, as well as in supplements that make use of the specific function of amino acids. These products are sold in tablet, granular, and capsule forms .

Cosmetics

Amino acids are used in cosmetics for their unique moisturizing effect and pH levels. Amino acid derivatives are also used for their stability and absorbency .

Culture Medium

Amino acids are essential components of cell culture medium. They are considered to be indispensable to cell growth and production of antibodies and proteins .

Lubricant Additives

Amino acid-based derivatives have potential as biodegradable multifunctional additives in biolubricant formulations. They can act as antiwear and extreme pressure additives .

Mechanism of Action

Target of Action

It is known that α-methylated amino acid residues can suppress peptide bond cleavage, reduce the conformational variability of peptides upon binding to their targets, and stabilize structures that would otherwise be labile due to α-proton abstraction . This suggests that (S)-2-(Methylamino)-2-phenylacetic acid may interact with various proteins and enzymes in the body.

Mode of Action

It is known that l-theanine, a glutamic acid analog, raises inhibitory neurotransmitter levels and blocks the production of excitatory neurotransmitters, leading to neuroprotection and relaxation . Given the structural similarity between (S)-2-(Methylamino)-2-phenylacetic acid and L-theanine, it is possible that they share similar modes of action.

Biochemical Pathways

It is known that s-adenosylmethionine (sam), synthesized from methionine and atp, is a methyl group donor in many important transfer reactions including dna methylation for regulation of gene expression . Given the structural similarity between (S)-2-(Methylamino)-2-phenylacetic acid and methionine, it is possible that they share similar biochemical pathways.

Pharmacokinetics

A model comprised of four compartments, a central and liver compartment for a drug, and a central and liver compartment for a metabolite, is presented to describe the interrelationships between the area under the curve of the metabolite and physiological parameters after intravenous and intraportal administration of the drug . This model could potentially be applied to (S)-2-(Methylamino)-2-phenylacetic acid.

Result of Action

It is known that the coordination of biomolecules and metal ions plays vital roles in diverse metabolic activities . Given the structural similarity between (S)-2-(Methylamino)-2-phenylacetic acid and other amino acids, it is possible that they share similar molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-2-(Methylamino)-2-phenylacetic acid. For instance, DNA methylation represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Furthermore, the storage of appropriate amounts of hydrogen is a challenge in the implementation of a hydrogen economy , which could potentially affect the stability of (S)-2-(Methylamino)-2-phenylacetic acid.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties are often determined through laboratory testing and safety assessments .

Future Directions

The future research directions could involve studying the compound’s potential biological activities, developing more efficient synthesis methods, or investigating its behavior in environmental systems .

properties

IUPAC Name

(2S)-2-(methylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIPIEYZJPULIQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350515
Record name (2S)-(Methylamino)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Methylamino)-2-phenylacetic acid

CAS RN

2611-88-3
Record name (2S)-(Methylamino)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-N-Methyl-L-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Methylamino)-2-phenylacetic acid
Reactant of Route 2
(S)-2-(Methylamino)-2-phenylacetic acid
Reactant of Route 3
(S)-2-(Methylamino)-2-phenylacetic acid
Reactant of Route 4
(S)-2-(Methylamino)-2-phenylacetic acid
Reactant of Route 5
(S)-2-(Methylamino)-2-phenylacetic acid
Reactant of Route 6
(S)-2-(Methylamino)-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.